molecular formula C18H16BrNO3 B367191 5-bromo-7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione CAS No. 825599-55-1

5-bromo-7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione

Cat. No.: B367191
CAS No.: 825599-55-1
M. Wt: 374.2g/mol
InChI Key: SIXAYYTWOMUDMU-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Scientific Research Applications

5-bromo-7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the indole ring.

    Methylation: Addition of the methyl group.

    Phenoxypropylation: Attachment of the phenoxypropyl side chain.

Each step requires specific reagents and conditions, such as bromine for bromination, methyl iodide for methylation, and phenoxypropyl chloride for phenoxypropylation. Reaction conditions like temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions depend on the specific substitution reaction, such as nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized indole derivative, while reduction could produce a reduced form of the compound.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-7-methyl-1H-indole-2,3-dione: Lacks the phenoxypropyl side chain.

    7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione: Lacks the bromine atom.

    5-bromo-1-(3-phenoxypropyl)-1H-indole-2,3-dione: Lacks the methyl group.

Uniqueness

The presence of the bromine atom, methyl group, and phenoxypropyl side chain in 5-bromo-7-methyl-1-(3-phenoxypropyl)-1H-indole-2,3-dione may confer unique chemical and biological properties compared to similar compounds. These structural differences can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

5-bromo-7-methyl-1-(3-phenoxypropyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-12-10-13(19)11-15-16(12)20(18(22)17(15)21)8-5-9-23-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXAYYTWOMUDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CCCOC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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